N-[cyclopentyl-(4-fluorophenyl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide
Description
N-[cyclopentyl-(4-fluorophenyl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring, a pyrazine moiety, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[cyclopentyl-(4-fluorophenyl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O/c22-18-7-5-17(6-8-18)20(16-3-1-2-4-16)25-21(28)27-13-11-26(12-14-27)19-15-23-9-10-24-19/h5-10,15-16,20H,1-4,11-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLXYSKHJPDWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=C(C=C2)F)NC(=O)N3CCN(CC3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclopentyl-(4-fluorophenyl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine and pyrazine intermediates. . The final step involves the coupling of the cyclopentyl group under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are employed to scale up the production while maintaining the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[cyclopentyl-(4-fluorophenyl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products where the fluorophenyl group is replaced by other functional groups.
Scientific Research Applications
N-[cyclopentyl-(4-fluorophenyl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[cyclopentyl-(4-fluorophenyl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[cyclopentyl-(4-chlorophenyl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide
- N-[cyclopentyl-(4-bromophenyl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide
Uniqueness
N-[cyclopentyl-(4-fluorophenyl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide stands out due to the presence of the fluorophenyl group, which imparts unique electronic properties and enhances its reactivity compared to its chloro- and bromo-substituted analogs. This makes it particularly valuable in applications requiring specific electronic characteristics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
